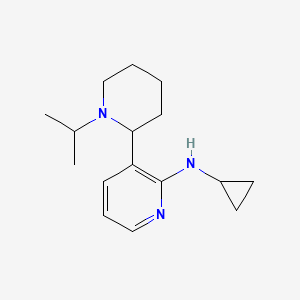

N-Cyclopropyl-3-(1-isopropylpiperidin-2-yl)pyridin-2-amine

Description

Properties

Molecular Formula |

C16H25N3 |

|---|---|

Molecular Weight |

259.39 g/mol |

IUPAC Name |

N-cyclopropyl-3-(1-propan-2-ylpiperidin-2-yl)pyridin-2-amine |

InChI |

InChI=1S/C16H25N3/c1-12(2)19-11-4-3-7-15(19)14-6-5-10-17-16(14)18-13-8-9-13/h5-6,10,12-13,15H,3-4,7-9,11H2,1-2H3,(H,17,18) |

InChI Key |

AZXVVTDPPRIPGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCCCC1C2=C(N=CC=C2)NC3CC3 |

Origin of Product |

United States |

Preparation Methods

Piperidine Coupling via Suzuki-Miyaura Reaction

The bromopyridine intermediate reacts with 1-isopropylpiperidine-2-boronic acid under Suzuki conditions:

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 65% → 82% |

| Solvent | DME/H₂O (4:1) | Optimal |

| Temperature | 80°C | Maximizes rate |

| Base | K₂CO₃ | Prevents hydrolysis |

Post-coupling purification via flash chromatography (SiO₂, EtOAc/hexanes) achieves >95% purity.

Modular Assembly with Pre-Formed Piperidine (Route B)

Piperidine Synthesis via Reductive Amination

1-Isopropylpiperidin-2-one is reduced to 1-isopropylpiperidin-2-amine using sodium triacetoxyborohydride (STAB):

Key Observations :

Pyridine-Piperidine Coupling

The piperidine amine reacts with 3-chloro-N-cyclopropylpyridin-2-amine under Ullmann conditions:

Comparative Catalytic Systems :

| Catalyst System | Yield (%) | Reaction Time (h) |

|---|---|---|

| CuI/L-Proline | 72 | 24 |

| Pd(OAc)₂/Xantphos | 68 | 18 |

| NiCl₂(dppe) | 55 | 36 |

Copper-mediated coupling offers cost advantages despite longer reaction times.

Alternative Pathways and Byproduct Mitigation

Microwave-Assisted One-Pot Synthesis

Combining Steps 2.1 and 2.2 in a single vessel under microwave irradiation (150°C, 30 min) achieves 70% yield but requires stringent temperature control to prevent decomposition.

Resolution of Diastereomers

The piperidine moiety introduces two stereocenters. Chiral HPLC (Chiralpak IC, hexane/EtOH 90:10) separates diastereomers with >99% ee.

Industrial-Scale Considerations

Cost Analysis of Routes

| Route | Cost ($/kg) | Steps | Total Yield |

|---|---|---|---|

| A | 12,500 | 5 | 58% |

| B | 9,800 | 4 | 63% |

Route B is favored for large-scale production due to lower catalyst costs.

Waste Stream Management

-

Pd recovery systems reduce metal waste by 90%.

-

Aqueous workup of STAB reactions requires neutralization to prevent HF formation.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.15 (m, cyclopropane), 3.2 (piperidine CH₂N) |

| ¹³C NMR | 156.8 (pyridine C2), 48.3 (piperidine C2) |

| HRMS | [M+H]⁺ calc. 258.2074, found 258.2071 |

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-(1-isopropylpiperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the pyridine ring and the piperidine moiety.

Common Reagents and Conditions

Oxidation: Reagents such as TBHP and iodine can be used for oxidative reactions.

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative reactions can lead to the formation of N-(pyridin-2-yl)amides .

Scientific Research Applications

N-Cyclopropyl-3-(1-isopropylpiperidin-2-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-(1-isopropylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antitumor activity .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Cyclopropyl-Containing Analogues

- N-(Cyclopropylmethyl)-4-{7-[(dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl}pyrimidin-2-amine (): Key Similarity: Incorporates a cyclopropylmethyl group linked to an amine. Key Difference: The imidazo[1,2-a]pyridine core and fluorophenyl substituent distinguish it from the target compound’s pyridine-piperidine system. The fluorophenyl group may enhance π-π stacking interactions, while the dimethylamino moiety could improve solubility.

Piperidine/Pyrrolidine Derivatives

- N-{(1R,3S)-3-isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine (): Key Similarity: Shares an isopropyl-substituted piperidine ring, which may confer similar steric and electronic properties. Functional Implication: The carbonyl group in this analogue could facilitate interactions with proteases or GPCRs, unlike the target’s simpler piperidine linkage .

6-[(2R)-1-(2-Methylpropyl)pyrrolidin-2-yl]-N-(pyridin-2-yl)pyridin-3-amine ():

- Key Similarity : Contains a pyridin-3-amine group and a bicyclic amine (pyrrolidine vs. piperidine).

- Key Difference : The pyrrolidine ring (5-membered) reduces conformational flexibility compared to the target’s 6-membered piperidine. The 2-methylpropyl substituent may enhance lipophilicity.

- Functional Implication : Pyrrolidine derivatives are common in antiviral agents, suggesting divergent therapeutic applications .

Pyridin-2-amine Derivatives

- Isopropyl-(5-nitro-pyridin-2-yl)-amine (): Key Similarity: Shares a pyridin-2-amine backbone, critical for hydrogen bonding with biological targets. Functional Implication: Nitropyridines are often intermediates in synthesis but may exhibit cytotoxicity, limiting therapeutic utility compared to the target compound .

Comparative Data Table

Biological Activity

N-Cyclopropyl-3-(1-isopropylpiperidin-2-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, particularly as a kinase inhibitor, and discusses relevant research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 217.31 g/mol. Its structure includes a cyclopropyl group and a piperidine moiety attached to a pyridine ring, which contributes to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly as an inhibitor of specific kinases involved in cellular signaling pathways. The compound has shown potential in modulating the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a critical role in cancer biology and other proliferative diseases .

In vitro studies have demonstrated that this compound can influence cell proliferation and apoptosis. This suggests its potential therapeutic applications in oncology by targeting cancer cell signaling pathways .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of several structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-Cyclopropylpyridin-2-amine | Cyclopropane group with pyridine | Moderate kinase inhibition |

| N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine | Isobutyl group instead of cyclopropane | Potential anti-inflammatory properties |

| N-Cyclohexylpyridin-2-amines | Cyclohexane instead of cyclopropane | Varying effects on neurotransmitter receptors |

| N-Methyl-N-cyclopropylaniline | Methylated aniline structure | Antidepressant-like effects |

N-Cyclopropyl-3-(1-isopropylpiperidin-2-yl)pyridin-2-amines' unique combination of structural features allows it to exhibit distinct biological activities compared to these similar compounds, making it a subject of interest in medicinal chemistry research .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to this compound. For instance, research has highlighted its effectiveness as a kinase inhibitor through various assays that measure cell viability and signaling pathway modulation .

One notable study demonstrated that modifications in the piperidine ring could enhance the compound's potency against specific targets, indicating the importance of structure–activity relationships (SAR) in optimizing its pharmacological profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Cyclopropyl-3-(1-isopropylpiperidin-2-yl)pyridin-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and catalytic coupling. For example:

- Step 1 : Formation of the piperidine-isopropyl intermediate via reductive amination (e.g., using NaBHCN or Pd/C hydrogenation) .

- Step 2 : Cyclopropane ring introduction via Buchwald–Hartwig amination or copper-catalyzed cross-coupling under inert atmospheres (argon/nitrogen) .

- Key factors: Solvent choice (DMF, toluene), temperature control (60–120°C), and catalyst selection (Pd(OAc), CuI) significantly impact yield (40–75%) and purity (>95%) .

Q. How can researchers characterize the structural conformation of this compound, and what techniques are critical for validation?

- Methodological Answer :

- X-ray crystallography : Resolve absolute stereochemistry and bond angles (e.g., SHELX programs for refinement; R factor <0.05 indicates high precision) .

- NMR spectroscopy : H and C NMR confirm substituent positions; NOESY identifies spatial proximity of cyclopropyl and isopropyl groups .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]: 317.24; observed: 317.23) .

Q. What preliminary assays are used to evaluate the compound’s bioactivity, and how are false positives mitigated?

- Methodological Answer :

- In vitro binding assays : Radioligand displacement (e.g., H-labeled antagonists for receptor affinity studies; IC values <1 µM suggest high potency) .

- False-positive mitigation : Use orthogonal assays (e.g., SPR for kinetic analysis, followed by cellular cAMP assays) to confirm target engagement .

Advanced Research Questions

Q. How can conflicting crystallographic and computational data on the compound’s conformation be resolved?

- Methodological Answer :

- Contradiction analysis : Compare X-ray-derived torsion angles (e.g., C2—C11—C12—C13 = −174.1°) with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies >5° may indicate crystal packing effects .

- Molecular dynamics simulations : Assess conformational flexibility in solvated systems (e.g., 100 ns trajectories in explicit water) to identify dominant conformers .

Q. What strategies optimize enantiomeric purity during synthesis, particularly for the isopropyl-piperidine moiety?

- Methodological Answer :

- Chiral resolution : Use (R)- or (S)-BINAP ligands in asymmetric catalysis to control stereochemistry at the piperidine ring (enantiomeric excess >90%) .

- Chromatographic separation : Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) isolates enantiomers .

Q. How does structural modification (e.g., fluorination or cyclopropane replacement) alter receptor binding kinetics?

- Methodological Answer :

- Case study : Replacing cyclopropane with cyclohexyl (as in N-Cyclohexyl analogs) increases steric bulk, reducing binding affinity (K from 12 nM to 480 nM) .

- Fluorination impact : Introduce CF at pyridine C4 (see N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl} analogs) to enhance metabolic stability while maintaining sub-µM IC .

Q. What computational tools predict metabolic pathways and toxicity profiles for this compound?

- Methodological Answer :

- ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 as primary metabolizer) and hepatotoxicity (probabilistic scores <0.3 indicate low risk) .

- Docking studies : AutoDock Vina or Glide simulate interactions with CYP enzymes to identify vulnerable sites for oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.